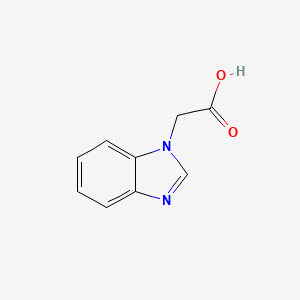

Benzoimidazol-1-yl-acetic acid

Übersicht

Beschreibung

Benzoimidazol-1-yl-acetic acid (BAA) is a heterocyclic organic compound with a unique structure and a wide range of applications. It is widely used in the pharmaceutical and agrochemical industries, and in the research of new drugs and pesticides. BAA is a versatile compound that has been studied for its properties in many different areas.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Benzoimidazol-1-yl-acetic acid derivatives demonstrate significant antimicrobial and antifungal activities. Studies have shown that various derivatives are effective against a range of bacteria and fungi, including gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, gram-negative bacteria such as Escherichia coli and Pseudomonas aeuroginosa, and fungi like Candida albicans and Aspergillus niger (Poyraz et al., 2008); (Abd El-Meguid, 2014).

Phosphorescent Materials and Light-Emitting Devices

Benzoimidazole-based compounds, including those with this compound, are used in the development of highly phosphorescent materials. These materials are applied in light-emitting devices, where they can emit light in a range of colors, including green to red, with high efficiency (Huang et al., 2004).

Anticancer Properties

Certain derivatives of this compound have shown potential in anticancer activities. For example, some compounds exhibit cytotoxic properties against various carcinoma cells and are involved in mechanisms such as G0/G1 phase arrest of the cell cycle in cancer cells (Zhao et al., 2015).

Enhancing Cryopreservation of Sperm

This compound has been found to increase the resistance of bull and horse semen to the damaging effects of cryopreservation. This suggests its potential application in veterinary medicine and animal husbandry for improving the effectiveness of sperm storage (Nikitkina et al., 2017).

Synthesis of Novel Compounds

This compound serves as a key starting material for synthesizing various novel compounds. These compounds, incorporating benzimidazole and pyrazoline motifs, have diverse applications, including antimicrobial activity (Desai et al., 2017).

Safety and Hazards

When handling Benzoimidazol-1-yl-acetic acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

Benzoimidazol-1-yl-acetic acid, also known as 1H-Benzimidazole-1-acetic acid, is a derivative of the benzimidazole moiety Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it’s plausible that this compound may interact with multiple targets depending on its specific modifications and the disease context.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to exhibit anti-inflammatory activities, possibly by inhibiting the production of inflammatory mediators .

Biochemical Pathways

Given the broad range of pharmacological activities associated with benzimidazole derivatives, it’s likely that this compound may influence multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis and activity of benzimidazole derivatives can be influenced by various factors, including temperature, humidity, and pH .

Biochemische Analyse

Biochemical Properties

Benzoimidazol-1-yl-acetic acid, like other benzimidazoles, can interact with various enzymes and proteins. For instance, benzimidazoles have been found to be potent inhibitors of various enzymes involved in a wide range of therapeutic uses . Specific interactions of this compound with enzymes and proteins have not been reported yet.

Cellular Effects

Benzimidazole derivatives have been found to exhibit a broad spectrum of pharmacological properties, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Benzimidazole derivatives have been found to exhibit a broad spectrum of pharmacological properties, which could potentially vary with dosage .

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHSZBKDUTWXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355551 | |

| Record name | Benzoimidazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40332-16-9 | |

| Record name | Benzoimidazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

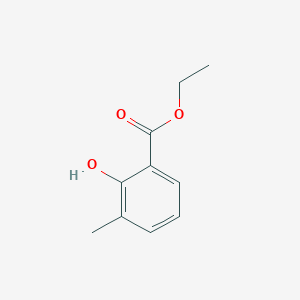

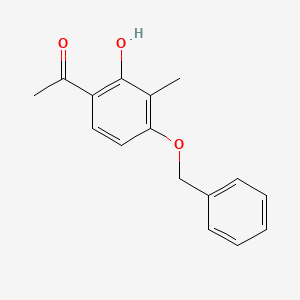

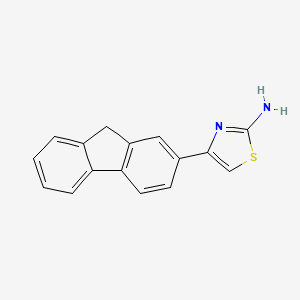

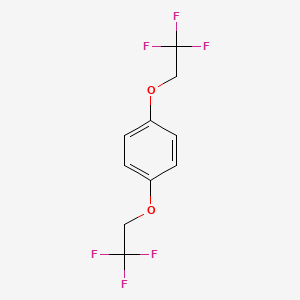

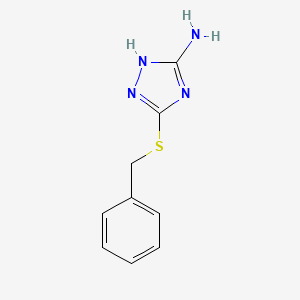

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1H-Benzimidazole-1-acetic acid improve sperm cryosurvival?

A: Research suggests that 1H-Benzimidazole-1-acetic acid might enhance sperm cryosurvival by protecting the structural integrity of sperm cell membranes, particularly the plasma and mitochondrial membranes []. This protection is believed to occur through a two-fold mechanism:

- Membrane Stabilization: The compound may bind to receptors on the sperm's outer membrane, inducing structural changes that enhance stability [].

- Water Crystallization Inhibition: 1H-Benzimidazole-1-acetic acid could modify the viscosity of water associated with membrane proteins, potentially reducing ice crystal formation during freezing, a major cause of cell damage [].

Q2: What evidence supports the protective effect of 1H-Benzimidazole-1-acetic acid on sperm membranes during cryopreservation?

A2: Studies using bull semen have shown that adding 1H-Benzimidazole-1-acetic acid to the semen extender before freezing leads to:

- Higher post-thaw motility and viability: Sperm diluted with extender containing 1H-Benzimidazole-1-acetic acid (10-13 to 10-15 M) showed a 73% increase in viability to 10% motility compared to the control group [].

- Improved respiration post-thaw: The compound's presence in the extender resulted in less stimulation by succinate (which penetrates damaged membranes) on sperm respiration, suggesting a protective effect on mitochondrial membranes [].

Q3: Beyond cryopreservation, does 1H-Benzimidazole-1-acetic acid offer other benefits for sperm?

A3: Yes, research indicates that 1H-Benzimidazole-1-acetic acid might also improve sperm viability under other stressful conditions:

- Thermal stress: The compound enhanced sperm vitality at 40°C, suggesting a protective effect against thermal damage [].

- Osmotic stress: 1H-Benzimidazole-1-acetic acid demonstrated a protective effect on sperm exposed to varying osmotic pressures, highlighting its potential in maintaining cellular integrity under osmotic stress [].

Q4: Besides its biological activity, what is known about the structural characteristics of 1H-Benzimidazole-1-acetic acid?

A: While the provided research focuses on its biological application, 1H-Benzimidazole-1-acetic acid can also form coordination complexes with silver ions []. These complexes have been characterized using techniques like IR spectroscopy and X-ray diffraction, providing insights into the compound's coordination chemistry and potential for material science applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)